1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that these compounds may interact with their targets to inhibit the growth or function of the bacteria.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that the compound may lead to the inhibition of bacterial growth or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve heating and stirring under an inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolo[1,5-a]pyrazine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[1,5-a]pyrazine moiety can produce dihydropyrazines.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core, known for its CDK2 inhibitory activity.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This compound is characterized by its unique structural features, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its diverse potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.443 g/mol
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The initial steps focus on creating the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), with heating and stirring under inert atmospheres being standard practices to ensure optimal product formation.
Pharmacological Potential
Research indicates that compounds containing pyrazolo structures, including this compound, are explored for various pharmacological activities:
- Antitumor Activity : Pyrazolo derivatives have shown promising results as antitumor agents due to their inhibitory effects on key cancer-related targets such as BRAF(V600E), EGFR, and telomerase . In particular, studies have demonstrated that this compound may enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : Pyrazolo derivatives are also noted for their anti-inflammatory activities. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo compounds similar to this compound:
-
Combination Therapy in Breast Cancer :
- A study investigated the synergistic effects of pyrazole derivatives with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies .
- Antifungal Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | Contains piperazine and pyrazolo structures | Distinct pharmacological profiles |
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine | Piperazine ring with a pyrrolo structure | Potential use in neurological disorders |
(3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone | Combines quinoline and piperazine moieties | Applications in herbicidal formulations |
Properties
IUPAC Name |
furan-2-yl-[4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-5-2-3-6-17(16)18-15-19-21(23-8-9-27(19)24-18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPTWBVRJKZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.